molecular formula C21H20O4 B1230286 Danshenol A CAS No. 189308-08-5

Danshenol A

Cat. No.: B1230286
CAS No.: 189308-08-5
M. Wt: 336.4 g/mol
InChI Key: WQYKPUPMMFGHQW-QKVFXAPYSA-N
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Description

Danshenol A is a natural product found in the plant Salvia miltiorrhiza, commonly known as Danshen. It belongs to the class of abietane-type diterpenoids and has a specific chemical structure characterized by a phenanthrofuran skeleton. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Danshenol A can be synthesized through several methods, including extraction from the roots of Salvia miltiorrhiza. The general process involves grinding the plant material, followed by solvent extraction using organic solvents such as ethanol or methylene chloride. The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza. The plant material is processed using industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield. The purified compound is then subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Danshenol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Scientific Research Applications

Danshenol A has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying abietane-type diterpenoids and their chemical properties.

    Biology: this compound is studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.

    Industry: This compound is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Danshenol A exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Danshenol A is unique among abietane-type diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include:

  • Tanshinone I
  • Cryptotanshinone
  • Tanshinone II A
  • Tanshinone II B

These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. This compound stands out for its potent anti-inflammatory and antioxidant activities .

Properties

IUPAC Name

(1R,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYKPUPMMFGHQW-QKVFXAPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172334
Record name Danshenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189308-08-5
Record name Danshenol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danshenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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